2-Oxopent-4-enoic acid
Overview
Description
2-Oxopent-4-enoic acid, also known as 2-Keto-4-pentenoic acid, is a chemical compound with the formula C5H6O3 . It is formed by the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or by the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase .
Molecular Structure Analysis
The molecular structure of 2-Oxopent-4-enoic acid consists of 5 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 114.100 g/mol .Chemical Reactions Analysis
2-Oxopent-4-enoic acid is formed by the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or by the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase .Scientific Research Applications
Synthesis of Heterocycles : 5-Hydroxy-3-oxopent-4-enoic acid esters are used to synthesize 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles, demonstrating efficiency in creating naturally occurring pyrones (Schmidt et al., 2006).
Role in Bacterial Metabolism : 2-Oxopent-4-enoic acid is identified as a metabolite in the bacterial degradation of catechols, indicating its importance in microbial biochemical pathways (Bayly & Dagley, 1969).
Building Blocks for Bioactive Compounds : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid are valuable as building blocks in the synthesis of biologically active compounds, with an efficient protocol developed for their synthesis (Tolstoluzhsky et al., 2008).
Crystal Structure Analysis : The study of N-Phenylmaleamic acid, a derivative of 2-oxo-4-enoic acid, helps in understanding the crystal structures of similar compounds, which is crucial for materials science and drug design (Lo & Ng, 2009).
Synthesis of Diazo Compounds : The synthesis of (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic Acid Amides shows the compound's utility in preparing diazo compounds, important in organic synthesis (Dong et al., 2005).
Non-Stereospecific Reduction : Research on 3-oxochol-4-enoic-[24-14C] acid demonstrates its non-stereospecific reduction in rats, contributing to our understanding of metabolic pathways in mammals (Michio & Kazumi, 1967).
Asymmetric Hydrogenation : The direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids is a significant advancement in the field of chemical synthesis (Zhu et al., 2010).
Biocatalytic Reduction : The reduction of 2-oxo acids using P. vulgaris and hydrogen gas or formate showcases the application of biocatalysis in producing hydroxy acids (Schummer et al., 1991).
Inhibition of Enzymes : The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives reveals their potential in inhibiting human carbonic anhydrase enzymes, which are crucial in physiological processes (Oktay et al., 2016).
Antimicrobial Activity : The use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid in synthesizing pyridazinones, thiazoles, and other heterocycles for antimicrobial applications highlights its role in pharmaceutical development (El-Hashash et al., 2014).
properties
IUPAC Name |
2-oxopent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXRYJAWRSNUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174358 | |
Record name | 2-Keto-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopent-4-enoic acid | |
CAS RN |
20406-62-6 | |
Record name | 2-Oxo-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20406-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Keto-4-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020406626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Keto-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXOPENT-4-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JA557NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.